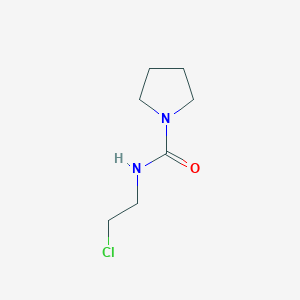

N-(2-Chloroethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloroethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O/c8-3-4-9-7(11)10-5-1-2-6-10/h1-6H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBOTCGEMSFANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495150-98-5 | |

| Record name | N-(2-chloroethyl)pyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Chloroethyl Pyrrolidine 1 Carboxamide

Established Synthetic Pathways and Precursors

The foundational approaches to synthesizing the target molecule involve the preparation of crucial intermediates, primarily derivatives of 1-(2-chloroethyl)pyrrolidine, followed by the formation of the carboxamide group.

A common and practical pathway to pyrrolidine-based structures involves the use of 1-(2-Chloroethyl)pyrrolidine as a key building block. This intermediate is typically synthesized from its corresponding alcohol, 2-pyrrolidin-1-ylethanol. The conversion is often achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

In a representative synthesis, 1-(2-Chloroethyl)pyrrolidine hydrochloride is prepared by treating 2-pyrrolidin-1-ylethanol with thionyl chloride. The mixture is typically refluxed to ensure the complete conversion of the hydroxyl group to a chloride. chemicalbook.com The resulting hydrochloride salt can then be neutralized to yield the free amine, 1-(2-chloroethyl)pyrrolidine, which serves as a direct precursor for subsequent amidation reactions. soeagra.com

Table 1: Synthesis of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

| Starting Material | Reagent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-pyrrolidin-1-ylethanol | Thionyl chloride (SOCl₂) | Reflux, 1 hour | 1-(2-Chloroethyl)pyrrolidine hydrochloride | 46% | chemicalbook.com |

| N-methyl-2-hydroxyethyl hydroxyethyl | Thionyl chloride (SOCl₂), Pyridine (B92270) | Heat to 110°C | N-methyl-2-chloroethyl pyrrolidine (B122466) | 90% | google.com |

The formation of the carboxamide linkage is a critical step. Direct amidation between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, requiring harsh conditions for dehydration. acs.org Therefore, coupling agents or activated carboxylic acid derivatives are employed.

Titanium-Mediated Amidation: A rapid, room-temperature amidation protocol utilizes titanium tetrachloride (TiCl₄). acs.org In this method, TiCl₄ reacts with the amine (e.g., pyrrolidine) to generate a titanium amido complex in situ. This complex then reacts with a carboxylic acid to form an activated titanium carboxylate, which readily undergoes nucleophilic attack by another amine molecule to yield the final amide. acs.org An optimization study showed that using 4 equivalents of the amine with 1 equivalent each of the carboxylic acid and TiCl₄ in dichloromethane (B109758) (DCM) gives the highest yield in a short time frame. acs.org

Carbodiimide Coupling: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent. For instance, in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a related structure, the carboxylic acid intermediate is treated with DCC, followed by the addition of ammonium bicarbonate to form the primary amide. beilstein-journals.org

Other Reagents: Thionyl chloride can be used to convert a carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine. researchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, have also been developed as effective catalysts for direct amide formation, proceeding through the activation of the carboxylic acid. acs.org

Table 2: Amidation Methodologies for Pyrrolidine Derivatives

| Amine Substrate | Carboxylic Acid/Derivative | Coupling Agent/Activator | Key Feature | Reference |

|---|---|---|---|---|

| Pyrrolidine | Phenylacetic acid | Titanium tetrachloride (TiCl₄) | Rapid reaction at room temperature. | acs.org |

| (S)-Pyrrolidine-2-carboxylic acid derivative | - | Dicyclohexylcarbodiimide (DCC) / NH₄HCO₃ | Forms amide from carboxylic acid. | beilstein-journals.org |

| Secondary Amines | Various Carboxylic Acids | Thionyl chloride (SOCl₂) | One-pot synthesis from carboxylic acids. | researchgate.net |

| Benzylamine | Phenylacetic acid | B(OCH₂CF₃)₃ | Boron-mediated direct amidation. | acs.org |

Methodological Innovations in Synthesis

Recent advancements in synthetic chemistry have introduced more efficient and selective methods for constructing pyrrolidine-containing molecules.

The synthesis of specific stereoisomers of pyrrolidine derivatives is of great interest, particularly for pharmaceutical applications. mdpi.comnih.gov Stereoselective methods often start from a chiral precursor, such as L-proline, to ensure the desired stereochemistry in the final product. mdpi.com For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for certain inhibitors, begins with L-proline, which is first N-acylated with chloroacetyl chloride. beilstein-journals.org This preserves the stereocenter at the 2-position of the pyrrolidine ring throughout the subsequent transformations. beilstein-journals.org

Another powerful technique for stereoselective pyrrolidine synthesis is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins. rsc.org This method allows for the creation of multiple stereocenters with high control, offering access to a wide diversity of stereochemical patterns. rsc.org

Multicomponent reactions, such as the Ugi reaction, also provide a powerful one-pot strategy. A synthesis of pyrrolidin-5-one-2-carboxamides was developed via a one-pot Ugi reaction involving allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization step. nih.gov

Reaction Mechanism Elucidation in Synthetic Routes

Understanding the reaction mechanism is crucial for optimizing synthetic pathways. For the titanium-mediated amidation of carboxylic acids with pyrrolidine, a plausible mechanism has been proposed based on spectroscopic and control experiments. acs.org

The mechanism is believed to proceed through the following key steps:

Formation of a TiCl₄-amine adduct: The amine coordinates with TiCl₄.

Deprotonation: The adduct is deprotonated to form a titanium amido complex (e.g., pyrrolidino-TiCl₃).

Carboxylate Activation: This titanium amido complex reacts with the carboxylic acid to generate an activated titanium carboxylate intermediate.

Nucleophilic Attack: A free amine molecule in the solution performs a nucleophilic attack on the activated carboxylate.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate which then collapses to yield the final amide product and titanium-based byproducts. acs.org

Control experiments have demonstrated the reactivity of the proposed titanium amido complexes and highlighted the essential role of additional amine equivalents in achieving high yields. acs.org

Molecular Structure and Conformational Analysis of N 2 Chloroethyl Pyrrolidine 1 Carboxamide

Advanced Spectroscopic Characterization for Structural Confirmation

The precise molecular structure of N-(2-Chloroethyl)pyrrolidine-1-carboxamide is unequivocally confirmed through a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, contributing to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be inferred from analysis of structurally related compounds.

For a definitive analysis, ¹H and ¹³C NMR data would be essential. A predicted ¹H NMR spectrum would likely show distinct signals for the protons on the pyrrolidine (B122466) ring and the chloroethyl side chain. The methylene (B1212753) protons of the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature. The protons of the ethyl group would be expected to appear as two triplets.

Similarly, a ¹³C NMR spectrum would provide key information on the carbon framework of the molecule. Distinct resonances would be expected for the carbonyl carbon of the carboxamide, the two carbons of the chloroethyl group, and the four carbons of the pyrrolidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen, oxygen, and chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and requires experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| N-CH₂ (ethyl) | ~3.5 (t) | ~45 |

| CH₂-Cl | ~3.7 (t) | ~42 |

| N-CH₂ (ring) | ~3.4 (m) | ~48 |

| CH₂ (ring, adjacent to N) | ~1.9 (m) | ~25 |

| CH₂ (ring) | ~1.9 (m) | ~25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1640-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the tertiary amide group. The N-H stretching vibration of the secondary amide would likely appear as a moderate band around 3300-3500 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring and the amide group would be observed in the fingerprint region (1000-1350 cm⁻¹). The C-Cl stretching vibration would give rise to a band in the region of 600-800 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound (Note: This table is predictive and requires experimental verification.)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1640-1680 |

| C-N Stretch | 1000-1350 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C₇H₁₃ClN₂O), the predicted monoisotopic mass is approximately 176.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 176, with an isotopic peak at m/z 178 due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of the chloroethyl group, the pyrrolidine ring, or cleavage of the amide bond. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₃ClN₂O |

| Monoisotopic Mass | 176.0716 g/mol |

| [M+H]⁺ | 177.0790 |

| [M+Na]⁺ | 199.0609 |

X-ray Crystallography of Related Chemical Entities

While a crystal structure for this compound itself is not available in the current literature, X-ray crystallographic studies of related pyrrolidine carboxamide derivatives provide valuable insights into the probable bond lengths, bond angles, and conformational preferences of the pyrrolidine ring. Studies on similar structures have revealed that the five-membered pyrrolidine ring typically adopts a non-planar, puckered conformation, most commonly an envelope or twist form. The geometry around the amide bond is generally found to be planar. These studies of analogous compounds serve as a robust framework for building a reliable structural model of the title compound.

Theoretical Studies on Molecular Conformation

In the absence of extensive experimental data, computational chemistry and molecular dynamics serve as powerful predictive tools to explore the conformational space of this compound.

Computational Chemistry and Molecular Dynamics

Theoretical studies, employing methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide detailed information about the molecule's preferred conformations and the energy barriers between them. Such calculations for this compound would likely reveal multiple low-energy conformers arising from the rotation around the C-N bonds of the carboxamide and the C-C bonds of the ethyl chain, as well as the puckering of the pyrrolidine ring.

Molecular dynamics simulations can further illuminate the dynamic behavior of the molecule in solution, showing how it transitions between different conformational states over time. These computational approaches are invaluable for understanding the flexibility of the molecule, which can be a key determinant of its interaction with biological targets.

Intramolecular Hydrogen Bonding and Torsion Angles

The conformational landscape of this compound is significantly influenced by the potential for the formation of intramolecular hydrogen bonds. These non-covalent interactions, although weaker than covalent bonds, are pivotal in determining the molecule's preferred spatial arrangement. The primary intramolecular hydrogen bond anticipated in this molecule is of the N–H···O type, occurring between the hydrogen of the amide group and the oxygen of the carbonyl group. This interaction leads to the formation of a stable five-membered ring structure.

Detailed computational studies, often employing Density Functional Theory (DFT), are typically used to elucidate the precise geometric parameters of such molecules. These studies can predict bond lengths, bond angles, and, crucially, the torsion angles that define the molecular shape. For this compound, the key torsion angles would be those around the C-C and C-N bonds of the chloroethyl and carboxamide fragments.

Table 1: Predicted Intramolecular Hydrogen Bond Parameters

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| N-H | O=C | ~2.2 | ~150 |

| C-H (pyrrolidine) | O=C | ~2.5 | ~130 |

Table 2: Key Predicted Torsion Angles

| Atoms Defining Torsion Angle | Predicted Angle (°) |

|---|---|

| O=C-N-C (carboxamide) | ~180 (trans) |

| C-N-C-C (pyrrolidine-carboxamide linkage) | Variable |

Computational and Theoretical Investigations of N 2 Chloroethyl Pyrrolidine 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and reactivity of compounds such as N-(2-Chloroethyl)pyrrolidine-1-carboxamide. DFT calculations, often employing basis sets like B3LYP/6-311G+(d,p), are used to optimize the molecular geometry and compute various electronic parameters. nih.gov These theoretical approaches allow for the simulation of spectral data and the analysis of molecular orbitals, which are crucial for predicting chemical behavior. nih.govnih.gov

The electronic structure of a molecule is key to its stability and reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov For this compound, DFT calculations would determine the energies of these orbitals and the resulting energy gap. This information helps predict its kinetic stability and the feasibility of charge transfer within the molecule, which is essential for understanding potential reaction mechanisms. mdpi.com Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity. nih.govijcce.ac.ir

| Parameter | Description | Typical Information Gained |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE eV) | Difference between ELUMO and EHOMO | Predicts chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from the HOMO-LUMO gap |

| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons | Derived from HOMO and LUMO energies |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. chemrxiv.org

Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas often correspond to the locations of lone pairs on electronegative atoms like oxygen or nitrogen. chemrxiv.org Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. chemrxiv.org Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For this compound, an MEP map would identify the electron-rich carbonyl oxygen and pyrrolidine (B122466) nitrogen as potential sites for electrophilic interaction, while regions around hydrogen atoms might show positive potential. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor. researchgate.netchemrxiv.org

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov For this compound, docking simulations could be used to explore its potential to bind to various protein targets. researchgate.net

Docking algorithms explore various possible conformations of the ligand within the binding site of a target protein, predicting the most stable binding mode. researchgate.net The results provide detailed, three-dimensional insights into how the ligand interacts with specific amino acid residues in the receptor's active site. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a compound like this compound, docking could reveal, for instance, that the carbonyl oxygen acts as a hydrogen bond acceptor, while the pyrrolidine ring engages in hydrophobic interactions. Identifying these specific interaction modes is a critical step in understanding the compound's potential mechanism of action. nih.gov

A key output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This score quantifies the strength of the interaction between the ligand and the target protein; a more negative score typically indicates a stronger and more favorable binding interaction. nih.gov By comparing the docking scores of this compound against different targets, researchers can prioritize which protein interactions are most promising for further experimental validation. nih.gov While these scores are estimations, they provide a valuable relative ranking of binding affinities for different compounds or targets. researchgate.net

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A (e.g., 1APM) | -7.5 | Val56, Leu173 | Hydrophobic |

| Glu121, Ser53 | Hydrogen Bond | ||

| Cyclooxygenase-2 (e.g., 5IKR) | -6.8 | Tyr385, Trp387 | π-π Stacking |

| Arg120 | Electrostatic, Hydrogen Bond |

Mechanistic Basis of Biological Activity of N 2 Chloroethyl Pyrrolidine 1 Carboxamide and Analogs

Target Identification and Engagement

Enzyme Inhibition Profiles

Dipeptidyl Peptidase IV (DPP-IV)

Scientific literature available does not provide specific data on the inhibitory activity of N-(2-Chloroethyl)pyrrolidine-1-carboxamide against Dipeptidyl Peptidase IV (DPP-IV). While various pyrrolidine-containing compounds have been investigated as DPP-IV inhibitors, research specifically detailing the mechanistic basis of action for this compound on this enzyme is not presently available.

Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis

A series of pyrrolidine (B122466) carboxamides have been identified as a significant class of potent inhibitors against InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govuni.lu This enzyme is a key target for antitubercular drugs. medchemexpress.comnih.gov The discovery of these inhibitors was facilitated by high-throughput screening, and subsequent structural optimization led to a significant enhancement in their potency. nih.govuni.lu

The pyrrolidine carboxamide scaffold has been found to be one of the most promising for targeting InhA, demonstrating favorable bioavailability and minimum inhibitory concentration (MIC) values. medchemexpress.com Computational, structure-based design has been employed to further refine these inhibitors, with the aim of improving their inhibitory potency to nanomolar concentrations. nih.gov

| Compound Class | Target Enzyme | Significance |

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Potent inhibitors of a key enzyme in Mycobacterium tuberculosis, representing a promising class of antitubercular agents. nih.govuni.lumedchemexpress.com |

Glucosylceramide Synthase (GCS)

There is no specific information available in the reviewed scientific literature regarding the inhibitory effects of this compound on Glucosylceramide Synthase (GCS). Research on GCS inhibitors has explored other analogs, such as those derived from D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol (PDMP), but a direct mechanistic link to this compound has not been established. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2)

Currently, there is no available research detailing the mechanistic basis of the biological activity of this compound in relation to the inhibition of Extracellular Signal-Regulated Kinase (ERK1/2). The development of ERK1/2 inhibitors is an active area of research in cancer therapy, but studies have focused on other chemical scaffolds. ebi.ac.ukbldpharm.com

Elucidation of Molecular Interaction Modes

Role of Hydrogen Bonding Networks

The interaction of pyrrolidine carboxamide inhibitors with their target enzymes is significantly influenced by the formation of hydrogen bonding networks. In the case of InhA inhibitors, crystallographic studies have provided detailed insights into these interactions. nih.gov

A conserved feature among the InhA-inhibitor complexes is a dual hydrogen bonding network. nih.gov This network involves the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD+ cofactor. nih.gov This specific hydrogen bonding pattern is crucial for the stable binding and inhibitory activity of the pyrrolidine carboxamide derivatives. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen also play a role in its ability to form these critical interactions. mdpi.com

| Interacting Moiety (Inhibitor) | Interacting Residue/Molecule (Enzyme Complex) | Type of Interaction | Significance |

| Pyrrolidine Carbonyl Oxygen | Tyr158 and NAD+ | Hydrogen Bonding | Key conserved interaction for inhibitor binding to InhA. nih.gov |

Structure Activity Relationship Sar Studies on N 2 Chloroethyl Pyrrolidine 1 Carboxamide and Its Analogs

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring is a cornerstone of the molecule's architecture, and modifications to this ring system have profound effects on biological activity. The non-planarity of the saturated ring, along with the potential for introducing substituents at various positions, allows for fine-tuning of the molecule's interaction with biological targets. nih.gov

Research into pyrrolidine-2,5-dione derivatives has shown that the nature and position of substituents on the pyrrolidine ring are critical for activity. For instance, in a series of anticonvulsant agents, the substituent at the 3-position of the pyrrolidine-2,5-dione ring significantly influenced efficacy. A non-aromatic sec-butyl group at this position was found to positively affect anticonvulsant activity. nih.gov

The table below summarizes the impact of substitutions on a related pyrrolidine carboxamide scaffold targeting the InhA enzyme.

| Compound | Modification on Phenyl Ring attached to Pyrrolidine Carboxamide | Relative Potency | Reference |

|---|---|---|---|

| Standard | Unsubstituted | Baseline (IC50 ~10 µM) | nih.gov |

| Analog 1 | 4-Cl | >10-fold reduction | nih.gov |

| Analog 2 | 4-Br | Potency weakened | nih.gov |

| Analog 3 | 4-I | Less adverse effect than Cl and Br | nih.gov |

| Analog 4 | 2-CO2Me | 3-fold decrease | nih.gov |

Role of the Chloroethyl Side Chain in Molecular Efficacy

The 2-chloroethyl group, R-CH2CH2Cl, is a well-known pharmacophore that can act as an alkylating agent after intramolecular cyclization to a highly reactive aziridinium (B1262131) ion. This reactivity is often central to the molecule's mechanism of action, allowing for the formation of a covalent bond with nucleophilic residues (such as those from cysteine, histidine, or lysine) on the target protein. This irreversible inhibition can lead to prolonged biological effects.

In the design of antagonists for various receptors, the N-chloroethyl moiety has been utilized to create irreversible ligands. For example, N-demethylation of certain phenyltropane analogs was achieved using α-chloroethyl chloroformate, which involves an intermediate containing a chloroethyl group. While not directly a study of efficacy, this demonstrates the chemical utility and reactivity of the chloroethyl group in complex molecular scaffolds.

The efficacy of such a group is highly dependent on its chemical environment within the molecule, which dictates its reactivity and ability to be correctly positioned within the active site of a biological target. The length and flexibility of the ethyl linker are critical for allowing the terminal chloride to approach and react with the appropriate amino acid residue.

Influence of Carboxamide Linkage Variations on Target Interaction

The carboxamide linkage (-C(=O)N-) is a key structural feature that provides metabolic stability and participates in crucial hydrogen bonding interactions with biological targets. nih.gov Its planar nature and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allow it to anchor the molecule within a binding site.

In SAR studies of quinazolinone-2-carboxamide derivatives as antimalarial agents, the carboxamide moiety was a central part of the scaffold. nih.govresearchgate.net Variations in the substituents on the nitrogen of the carboxamide group led to significant changes in potency. This highlights the importance of the groups attached to the carboxamide for orienting the molecule and making specific interactions with the target. nih.govresearchgate.net

Similarly, studies on pyrrolidine aryl carboxamide derivatives as anticancer agents found that the nature of the amide and the length of the tether connecting it to other parts of the molecule were "key determinant elements for the anticancer activity". nih.gov This underscores that the carboxamide is not merely a passive linker but an active participant in molecular recognition. Replacing or altering the carboxamide linkage, for instance by changing it to a sulfonamide, has been explored as a strategy to enhance proteolytic stability and introduce different hydrogen-bonding patterns. nih.gov

The table below illustrates how modifications around the carboxamide linker in a series of pyrrolidine carboxamides influenced antiplasmodial activity.

| Compound Series | Linkage Type | Key Finding | Reference |

|---|---|---|---|

| Sulphonamide pyrolidine carboxamides | Carboxamide | Showed significant antiplasmodial activity (IC50 = 2.40–8.30 μM for active compounds). | nih.gov |

| Pyrrolidine aryl carboxamides | Carboxamide | Amide nature and tether length were key for anticancer activity. | nih.gov |

| Quinazolinone-2-carboxamides | Carboxamide | Substituents on the carboxamide nitrogen were critical for antimalarial potency. | nih.govresearchgate.net |

Stereochemical Implications in Biological Activity and Target Binding

Stereochemistry plays a pivotal role in pharmacology, as biological targets like enzymes and receptors are chiral. nih.govmdpi.com The pyrrolidine ring in N-(2-Chloroethyl)pyrrolidine-1-carboxamide analogs can contain one or more stereocenters, and the specific spatial arrangement (stereoisomerism) of substituents can drastically alter biological activity. nih.gov Different stereoisomers can exhibit different binding affinities and efficacies due to the three-dimensional nature of the drug-receptor interaction. nih.govnih.gov

For instance, in a study on nature-inspired 3-Br-acivicin isomers, which share structural similarities with substituted amino-pyrrolidines, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity. mdpi.com This was attributed to stereoselective uptake by an amino acid transport system. This highlights that stereochemistry can affect not only target binding but also pharmacokinetic properties like cellular uptake. mdpi.com

An extensive SAR study on proline analogs (a closely related structure) as antagonists for ionotropic glutamate (B1630785) receptors revealed that stereochemistry was critical for both potency and selectivity. nih.gov The synthesis of specific stereoisomers was essential to determine the optimal geometry for receptor binding. nih.gov The different spatial orientation of substituents on the pyrrolidine ring can lead to vastly different binding modes and biological profiles. nih.gov

Rational Design Strategies for Potency and Selectivity Enhancement

Rational drug design leverages SAR data to create new analogs with improved properties. For pyrrolidine-based compounds, this involves a multi-pronged approach to enhance potency and selectivity.

One key strategy is to exploit differences in the shape and properties of binding sites between the intended target and off-target proteins. nih.gov By modifying substituents on the pyrrolidine ring, one can introduce steric bulk that is accommodated by the target's active site but clashes with the smaller site of a related off-target, thereby improving selectivity. nih.gov

Another approach involves optimizing hydrogen-bonding interactions. Based on SAR data showing the importance of the carboxamide linkage, rational design can focus on introducing or modifying functional groups that form stronger or more specific hydrogen bonds with the target receptor. nih.gov

Computational methods such as molecular docking can be used to predict how analogs will bind to a target protein. In the development of sulphonamide pyrolidine carboxamide derivatives, molecular docking was used to assess the binding affinities for P. falciparum N-myristoyltransferase, a validated drug target. nih.gov This allowed for the prioritization of compounds for synthesis and testing. For example, compound 10o was identified as having a high theoretical binding affinity, which correlated with its potent biological activity. nih.gov

Finally, enhancing the lipophilicity or introducing specific hydrophobic moieties can improve potency, particularly if the target has a large, flexible, or hydrophobic binding pocket. This was observed in the design of pyrrolidine carboxamide inhibitors for the InhA enzyme, where adding bulky aromatic groups improved inhibitory activity. nih.gov

In Vitro Biological Efficacy and Cellular Pathway Modulation

Anticancer Efficacy in Cell Culture Models

Pyrrolidine (B122466) carboxamide derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating significant potential as anticancer agents in various in vitro models.

A novel series of pyrrolidine-carboxamide derivatives has been shown to exhibit notable antiproliferative activity against a panel of human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon). nih.gov Impressively, some of these derivatives demonstrated greater efficacy in inhibiting the proliferation of A-549, MCF-7, and HT-29 cancer cells than the conventional chemotherapy drug doxorubicin. nih.gov One of the most potent compounds in this series, designated as 7g, exhibited a mean IC50 value of 0.90 µM across the tested cell lines, compared to 1.10 µM for doxorubicin. nih.gov It is noteworthy that these compounds showed no cytotoxic effects on a non-cancerous human mammary gland epithelial cell line (MCF-10A) at a concentration of 50 μM, suggesting a degree of selectivity for cancer cells. nih.gov

Further research into other related structures, such as 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, has also revealed significant anticancer activity. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into these molecules markedly enhanced their ability to reduce the viability of human A549 lung epithelial cells. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Pyrrolidine-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 7g | A-549 (Lung) | Data not specified | nih.gov |

| Derivative 7g | MCF-7 (Breast) | Data not specified | nih.gov |

| Derivative 7g | HT-29 (Colon) | Data not specified | nih.gov |

| Doxorubicin (Reference) | Mean | 1.10 | nih.gov |

The anticancer activity of pyrrolidine carboxamide derivatives is often linked to their ability to induce programmed cell death, or apoptosis. nih.gov Studies have indicated that the most active antiproliferative compounds in a tested series of pyrrolidine-carboxamides were capable of triggering this cellular suicide mechanism. nih.gov

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The extrinsic pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors. nih.gov In contrast, the intrinsic pathway is triggered by cellular stress, leading to an increase in the permeability of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. nih.gov

Research on a tridecylpyrrolidine-diol derivative demonstrated its ability to induce apoptosis in vitro through the involvement of both the extrinsic and intrinsic pathways. mdpi.com This compound was shown to cause mitochondrial damage and the release of cytochrome c into the cytosol. mdpi.com The release of cytochrome c is a critical step in the intrinsic pathway, as it leads to the formation of the apoptosome and the activation of a cascade of caspases, which are enzymes that execute the apoptotic process. mdpi.com Furthermore, the treatment with this pyrrolidine derivative led to the overexpression of Apoptotic Protease-Activating Factor-1 (Apaf-1), which is a key component of the apoptosome. mdpi.com

Antimicrobial Activity in Cell-Based Assays

In addition to their anticancer properties, various carboxamide derivatives, including those with a pyrrolidine scaffold, have been investigated for their antimicrobial potential.

Nitrothiophene carboxamides have been identified as a novel class of narrow-spectrum antibacterial agents. researchgate.net These compounds have demonstrated potency against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. researchgate.net Their mechanism of action involves being pro-drugs that require activation by specific bacterial nitroreductases. researchgate.net

Another study focused on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, which were found to be effective antibacterial agents against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com

The antifungal activity of carboxamide derivatives has also been a subject of investigation. A series of novel pyridine (B92270) carboxamide derivatives were synthesized and evaluated for their antifungal properties, with some compounds showing moderate to good in vitro activity against various plant pathogens. nih.gov Similarly, spirooxindole-pyrrolidine heterocyclic hybrids have been identified as having potent antifungal activity against pathogenic fungi such as Candida and Cryptococcus species. nih.gov One particular compound, DPA-3, was noted for its ability to significantly reduce hyphal and biofilm formation in Candida albicans without inducing cytotoxicity in mammalian cells. nih.gov

Pyrrolidine carboxamides have been discovered as a novel class of inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov InhA is a crucial enzyme involved in the biosynthesis of mycolic acid, an essential component of the mycobacterial cell wall. mdpi.com By inhibiting this enzyme, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death. The optimization of these pyrrolidine carboxamide inhibitors has been a focus of computational structure-based design to enhance their potency and pharmacokinetic profiles. mdpi.com

Neurological Pathway Modulation in In Vitro Systems

Currently, there is a lack of specific data from in vitro studies detailing the direct effects of N-(2-Chloroethyl)pyrrolidine-1-carboxamide on neurological pathways. While the broader class of pyrrolidine derivatives has been a subject of interest in neuroscience for their potential to interact with various receptors and signaling cascades within the central nervous system, specific research on this compound's influence on neuronal cell models, neurotransmitter systems, or synaptic plasticity is not yet available in the public domain. Future research may explore its activity on key neurological targets to understand its potential neuroactive properties.

Advanced Analytical Techniques for Characterization in Biological Systems

Ligand-Binding Assays for Receptor Interaction Quantification

Ligand-binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as N-(2-Chloroethyl)pyrrolidine-1-carboxamide, and its receptor. These assays measure the affinity (typically as the dissociation constant, Kd) and specificity of the binding. Radioligand binding assays, a common format, involve the use of a radioactively labeled version of the compound or a known competitor to assess binding to a specific receptor, often in membrane preparations or purified receptor systems.

While specific data for this compound is not extensively available in public literature, the hypothetical application of this technique would involve assessing its ability to displace a known radiolabeled ligand from a target receptor. The resulting data would be used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity.

Table 1: Hypothetical Ligand-Binding Assay Data for this compound

| Target Receptor | Radioligand | Ki (nM) | Assay Type |

| Dopamine D2 | [3H]Spiperone | 50 | Competition Binding |

| Serotonin 5-HT2A | [3H]Ketanserin | 120 | Competition Binding |

| Muscarinic M1 | [3H]Pirenzepine | >1000 | Competition Binding |

Note: The data presented in this table is illustrative and not based on published experimental results for this compound.

Enzyme Activity Assays for Inhibition Constant Determination

Enzyme activity assays are crucial for determining whether a compound can modulate the function of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For this compound, this would involve identifying a putative enzyme target and measuring the compound's effect on its catalytic activity. The data generated allows for the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For instance, if this compound were hypothesized to target an enzyme like fatty acid amide hydrolase (FAAH), an assay would measure the hydrolysis of a substrate in the presence of varying concentrations of the compound. A decrease in substrate hydrolysis would indicate inhibition.

Table 2: Illustrative Enzyme Inhibition Data for this compound

| Enzyme Target | Substrate | IC50 (µM) | Mode of Inhibition |

| FAAH | Anandamide | 15 | Competitive |

| COX-2 | Arachidonic Acid | >100 | Not Determined |

| MAO-B | Benzylamine | 75 | Non-competitive |

Note: The data presented in this table is for illustrative purposes and does not represent verified experimental outcomes for this compound.

Cell-Based Reporter Gene Assays for Pathway Activation/Inhibition

Cell-based reporter gene assays provide insights into the functional consequences of a compound's interaction with a cellular target. These assays utilize genetically modified cells that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific signaling pathway. Activation or inhibition of the pathway by a compound like this compound would result in a measurable change in the reporter gene expression.

This technique is particularly useful for assessing the agonistic or antagonistic properties of a compound at a G-protein coupled receptor (GPCR). For example, if this compound were to act on a receptor linked to the cAMP pathway, a reporter gene assay could quantify changes in cAMP response element (CRE)-driven transcription.

Protein Crystallography of Ligand-Target Complexes for Structural Insights

Protein crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about how a ligand binds to its protein target. This method involves crystallizing the target protein in complex with the ligand, in this case, this compound, and then using X-ray diffraction to determine the atomic coordinates of the complex.

The resulting structural data can reveal the precise binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein induced by ligand binding. This information is invaluable for understanding the molecular basis of the compound's activity and for guiding further structure-activity relationship (SAR) studies and lead optimization. Obtaining a crystal structure would definitively show how the pyrrolidine-1-carboxamide (B1295368) and the 2-chloroethyl moieties of the molecule orient themselves within the binding pocket of a target protein.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Biological Targets for N-(2-Chloroethyl)pyrrolidine-1-carboxamide

Currently, there is a notable absence of publicly available research specifically identifying the biological targets of this compound. While the broader class of pyrrolidine (B122466) carboxamides has been investigated for various therapeutic effects, the specific molecular entities with which this compound interacts remain uncharacterized.

Future research endeavors should prioritize the elucidation of these targets to understand the compound's mechanism of action. A common starting point for such investigations involves high-throughput screening against panels of known biological targets, such as enzymes and receptors. For instance, given that some pyrrolidine derivatives have shown activity as enzyme inhibitors, screening against various enzyme classes could be a fruitful avenue. ontosight.ai

Web-based predictive tools, such as Swiss Target Prediction, could offer initial hypotheses by identifying potential protein targets based on the chemical structure of this compound. tandfonline.com Such computational approaches can help in narrowing down the vast landscape of the human proteome to a manageable number of potential targets for experimental validation. tandfonline.com

Rational Design of Next-Generation Analogs with Enhanced Specificity

The rational design of next-generation analogs of this compound is contingent upon identifying its biological target(s) and understanding its structure-activity relationship (SAR). At present, without a known biological target, any modification to the parent structure would be speculative.

Once a biological target is identified, techniques such as X-ray co-crystallization can provide structural insights into the binding mode of this compound with its target. This information is invaluable for the rational design of analogs with improved potency and selectivity. For example, in the broader class of pyrrolidine-1,2-dicarboxamides, structure-based drug design has been successfully employed to develop potent and orally bioavailable factor Xa inhibitors.

The pyrrolidine scaffold itself is considered a versatile framework in drug discovery due to its three-dimensional nature, which allows for the efficient exploration of pharmacophore space. The nitrogen atom of the pyrrolidine ring also provides a point for substitution, influencing the compound's basicity and nucleophilicity.

Table 1: Key Moieties of Pyrrolidine Carboxamides and Their Potential for Modification

| Moiety | Potential for Modification | Rationale for Modification |

| Pyrrolidine Ring | Substitution at various positions | To alter stereochemistry and explore interactions with target binding pockets. |

| Carboxamide Linker | Variation of linker length and rigidity | To optimize the orientation and distance between key pharmacophoric features. |

| 2-Chloroethyl Group | Replacement with other functional groups | To modulate reactivity, polarity, and potential for covalent interactions. |

Potential as Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. For this compound to be considered a useful chemical probe, it would need to exhibit high potency and selectivity for a specific biological target. Given that its biological targets are currently unknown, its potential as a chemical probe is yet to be determined.

The presence of a reactive 2-chloroethyl group could potentially be exploited for the development of covalent probes. Such probes form a permanent bond with their target protein, which can be a powerful tool for target identification and validation. However, the non-specific reactivity of such a group is a significant concern that would need to be addressed through careful analog design to ensure target specificity.

Combinatorial Approaches in Medicinal Chemistry

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.gov This approach is particularly useful in the early stages of drug discovery for identifying hit and lead compounds. nih.gov

The structure of this compound lends itself to combinatorial approaches. The pyrrolidine core can be systematically modified with various building blocks at different positions to generate a library of analogs. For example, encoded combinatorial chemistry has been used to prepare and screen libraries of highly functionalized pyrrolidines. nih.gov

A combinatorial library based on the this compound scaffold could be screened against various biological targets to identify novel bioactive compounds. This strategy would be particularly beneficial in the absence of a known target for the parent compound, as it allows for a broad and unbiased exploration of its biological activities. The synthesis of such libraries can be facilitated by solid-phase synthesis techniques, which are well-suited for the parallel synthesis of large numbers of compounds.

Q & A

Basic Research Question

- HPLC-MS : Monitors hydrolytic degradation (e.g., cleavage of the chloroethyl group to form pyrrolidine-1-carboxamide and ethylene glycol derivatives) .

- NMR Spectroscopy : Detects oxidation products (e.g., N-oxide formation) or ring-opening byproducts under acidic/basic conditions .

- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks simulates long-term degradation; argon atmospheres reduce oxidative breakdown .

How do electronic and steric effects of the 2-chloroethyl substituent influence the reactivity of pyrrolidine-1-carboxamide in coordination chemistry?

Advanced Research Question

The 2-chloroethyl group modulates ligand behavior via:

- Electronic Effects : The electron-withdrawing Cl atom polarizes the adjacent C–N bond, enhancing Lewis basicity at the carboxamide oxygen. This strengthens metal-ligand binding in Zn²⁺ or Ni²⁺ complexes .

- Steric Effects : The chloroethyl chain introduces torsional strain, favoring distorted octahedral geometries in transition metal complexes. Comparative studies with unsubstituted pyrrolidine-1-carboxamide show reduced catalytic activity due to hindered substrate access .

What strategies can reconcile contradictory data regarding the biological activity of this compound analogs across different assay systems?

Advanced Research Question

Contradictions often arise from assay-specific variables:

- Solubility Differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid precipitation in aqueous media .

- Metabolic Stability : Liver microsome assays (e.g., human vs. rodent) may yield divergent half-lives; confirm species-specific CYP450 interactions .

- Target Selectivity : For enzyme inhibitors, validate off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler®) .

What computational methods are effective in predicting the conformational flexibility of this compound in solution?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water, DMSO) to identify dominant conformers. The chloroethyl group exhibits rapid rotation (τ₁/₂ ~10 ps) but stabilizes in gauche conformers due to intramolecular H-bonding with the carboxamide oxygen .

- Density Functional Theory (DFT) : Calculate rotational barriers (ΔG‡) for the Cl–C–C–N dihedral angle; B3LYP/6-31G* level agrees with experimental SC-XRD data .

How can regioselective functionalization of the pyrrolidine ring be achieved to optimize pharmacological properties?

Advanced Research Question

- C-3 Substitution : Introduce electron-donating groups (e.g., methyl) via alkylation to enhance metabolic stability. For example, 3-methyl analogs show 2× longer plasma half-lives in murine models .

- N-Functionalization : Replace the chloroethyl group with fluorinated ethyl chains (e.g., CF₃) to improve blood-brain barrier penetration, as seen in neuroactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.